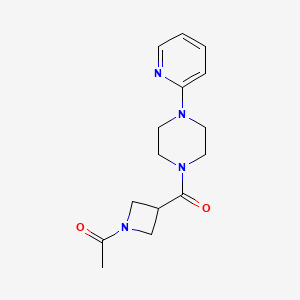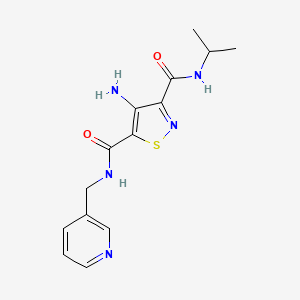![molecular formula C15H17NO2 B2865838 N-[1-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide CAS No. 2411269-70-8](/img/structure/B2865838.png)
N-[1-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MAB-CHMINACA, and it belongs to the synthetic cannabinoid class of drugs. MAB-CHMINACA is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of marijuana. This compound has been synthesized by various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Mechanism of Action
MAB-CHMINACA exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding activates the receptors, leading to the release of various neurotransmitters such as dopamine and serotonin. This, in turn, leads to the psychoactive effects of the compound, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
MAB-CHMINACA has been shown to have various biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature. In addition, MAB-CHMINACA has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
MAB-CHMINACA has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, one of the main limitations of MAB-CHMINACA is its potential for abuse and dependence, making it difficult to use in human studies.
Future Directions
There are several future directions for the research on MAB-CHMINACA. One of the main directions is the development of more potent and selective synthetic cannabinoids for the treatment of various neurological and psychiatric disorders. In addition, the development of biosynthetic methods for producing MAB-CHMINACA could lead to more sustainable and cost-effective production of the compound. Finally, further research is needed to understand the long-term effects of MAB-CHMINACA on the body and its potential for abuse and dependence.
Conclusion:
In conclusion, MAB-CHMINACA is a potent synthetic cannabinoid that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized by various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of MAB-CHMINACA for the treatment of various neurological and psychiatric disorders.
Synthesis Methods
MAB-CHMINACA can be synthesized by various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of various reagents and solvents to produce the compound. Biosynthesis, on the other hand, involves the use of living organisms such as bacteria and fungi to produce the compound. The most common method of synthesizing MAB-CHMINACA is through a reaction between 2-methoxyphenylcyclobutane carboxylic acid and but-2-yn-1-amine in the presence of a catalyst such as palladium on carbon.
Scientific Research Applications
MAB-CHMINACA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. This compound has been found to have potent analgesic, anti-inflammatory, and anti-cancer properties. In addition, MAB-CHMINACA has been shown to have potential applications in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
N-[1-(2-methoxyphenyl)cyclobutyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-7-14(17)16-15(10-6-11-15)12-8-4-5-9-13(12)18-2/h4-5,8-9H,6,10-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNPWAPACHKGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2865755.png)
![1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2865757.png)
![N-(4-acetylphenyl)-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2865759.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2865761.png)
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B2865764.png)
![2-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2865765.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2865768.png)

![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2865772.png)
![Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865773.png)

![1-(4-Methoxyphenyl)-4-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B2865775.png)

